Nitisinone Nitisinone Nitisinone is an inhibitor of the tyrosine catabolism that is used to treat hereditary tyrosinemia, type 1, in which accumulation of intermediates of tyrosine metabolism causes severe and progressive hepatic and renal injury. Nitisinone has been associated with mild, transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury or jaundice.
Nitisinone, also known as orfadin or NTBC CPD, belongs to the class of organic compounds known as benzoylcyclohexane-1, 3-diones. These are alkyl-phenylketones where the alkyl group is a cyclohexane 1, 3-dione. Nitisinone is a drug which is used as an adjunct to dietary restriction of tyrosine and phenylalanine in the treatment of hereditary tyrosinemia type 1. Nitisinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Nitisinone has been detected in multiple biofluids, such as urine and blood. Within the cell, nitisinone is primarily located in the membrane (predicted from logP).
Nitisinone is a cyclohexanone that is cyclohexane-1,3-dione substituted at position 2 by a 2-nitro-4-(trifluoromethyl)benzoyl group. It is used in the treatment of hereditary tyrosinemia type 1. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor. It is a member of cyclohexanones, a C-nitro compound, a member of (trifluoromethyl)benzenes and a mesotrione.
Brand Name: Vulcanchem
CAS No.: 104206-65-7
VCID: VC0537273
InChI: InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
SMILES: C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C14H10F3NO5
Molecular Weight: 329.23 g/mol

Nitisinone

CAS No.: 104206-65-7

Inhibitors

VCID: VC0537273

Molecular Formula: C14H10F3NO5

Molecular Weight: 329.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nitisinone - 104206-65-7

CAS No. 104206-65-7
Product Name Nitisinone
Molecular Formula C14H10F3NO5
Molecular Weight 329.23 g/mol
IUPAC Name 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione
Standard InChI InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
Standard InChIKey OUBCNLGXQFSTLU-UHFFFAOYSA-N
SMILES C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Appearance Solid powder
Physical Description Solid
Description Nitisinone is an inhibitor of the tyrosine catabolism that is used to treat hereditary tyrosinemia, type 1, in which accumulation of intermediates of tyrosine metabolism causes severe and progressive hepatic and renal injury. Nitisinone has been associated with mild, transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury or jaundice.
Nitisinone, also known as orfadin or NTBC CPD, belongs to the class of organic compounds known as benzoylcyclohexane-1, 3-diones. These are alkyl-phenylketones where the alkyl group is a cyclohexane 1, 3-dione. Nitisinone is a drug which is used as an adjunct to dietary restriction of tyrosine and phenylalanine in the treatment of hereditary tyrosinemia type 1. Nitisinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Nitisinone has been detected in multiple biofluids, such as urine and blood. Within the cell, nitisinone is primarily located in the membrane (predicted from logP).
Nitisinone is a cyclohexanone that is cyclohexane-1,3-dione substituted at position 2 by a 2-nitro-4-(trifluoromethyl)benzoyl group. It is used in the treatment of hereditary tyrosinemia type 1. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor. It is a member of cyclohexanones, a C-nitro compound, a member of (trifluoromethyl)benzenes and a mesotrione.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione
2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
nitisinone
NTBC cpd
Orfadin
Reference 1: Souri E, Lahiji FR, Nourhashemi T, Jalalizadeh H. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules. Indian J Pharm Sci. 2015 May-Jun;77(3):348-51. PubMed PMID: 26180282; PubMed Central PMCID: PMC4502151.
2: Simoncelli M, Samson J, Bussières JF, Lacroix J, Dorais M, Battista R, Perreault S. Cost-Consequence Analysis of Nitisinone for Treatment of Tyrosinemia Type I. Can J Hosp Pharm. 2015 May-Jun;68(3):210-7. PubMed PMID: 26157182; PubMed Central PMCID: PMC4485508.
3: Mistry JB, Jackson DJ, Bukhari M, Taylor AM. Osteoarticular cells tolerate short-term exposure to nitisinone-implications in alkaptonuria. Clin Rheumatol. 2015 May 31. [Epub ahead of print] PubMed PMID: 26024586.
4: Keenan CM, Preston AJ, Sutherland H, Wilson PJ, Psarelli EE, Cox TF, Ranganath LR, Jarvis JC, Gallagher JA. Nitisinone Arrests but Does Not Reverse Ochronosis in Alkaptonuric Mice. JIMD Rep. 2015;24:45-50. doi: 10.1007/8904_2015_437. Epub 2015 May 5. PubMed PMID: 25940034; PubMed Central PMCID: PMC4582025.
5: Olsson B, Cox TF, Psarelli EE, Szamosi J, Hughes AT, Milan AM, Hall AK, Rovensky J, Ranganath LR. Relationship Between Serum Concentrations of Nitisinone and Its Effect on Homogentisic Acid and Tyrosine in Patients with Alkaptonuria. JIMD Rep. 2015;24:21-7. doi: 10.1007/8904_2015_412. Epub 2015 Mar 13. PubMed PMID: 25772318; PubMed Central PMCID: PMC4582028.
6: Gertsman I, Barshop BA, Panyard-Davis J, Gangoiti JA, Nyhan WL. Metabolic Effects of Increasing Doses of Nitisinone in the Treatment of Alkaptonuria. JIMD Rep. 2015;24:13-20. doi: 10.1007/8904_2014_403. Epub 2015 Feb 10. PubMed PMID: 25665838; PubMed Central PMCID: PMC4582031.
7: Hughes AT, Milan AM, Davison AS, Christensen P, Ross G, Gallagher JA, Dutton JJ, Ranganath LR. Serum markers in alkaptonuria: simultaneous analysis of homogentisic acid, tyrosine and nitisinone by liquid chromatography tandem mass spectrometry. Ann Clin Biochem. 2015 Sep;52(Pt 5):597-605. doi: 10.1177/0004563215571969. Epub 2015 Jan 27. PubMed PMID: 25628464.
8: Ranganath LR, Milan AM, Hughes AT, Dutton JJ, Fitzgerald R, Briggs MC, Bygott H, Psarelli EE, Cox TF, Gallagher JA, Jarvis JC, van Kan C, Hall AK, Laan D, Olsson B, Szamosi J, Rudebeck M, Kullenberg T, Cronlund A, Svensson L, Junestrand C, Ayoob H, Timmis OG, Sireau N, Le Quan Sang KH, Genovese F, Braconi D, Santucci A, Nemethova M, Zatkova A, McCaffrey J, Christensen P, Ross G, Imrich R, Rovensky J. Suitability Of Nitisinone In Alkaptonuria 1 (SONIA 1): an international, multicentre, randomised, open-label, no-treatment controlled, parallel-group, dose-response study to investigate the effect of once daily nitisinone on 24-h urinary homogentisic acid excretion in patients with alkaptonuria after 4 weeks of treatment. Ann Rheum Dis. 2014 Dec 4. pii: annrheumdis-2014-206033. doi: 10.1136/annrheumdis-2014-206033. [Epub ahead of print] PubMed PMID: 25475116.
9: Lock E, Ranganath LR, Timmis O. The role of nitisinone in tyrosine pathway disorders. Curr Rheumatol Rep. 2014 Nov;16(11):457. doi: 10.1007/s11926-014-0457-0. Review. PubMed PMID: 25266991.
10: Stewart RM, Briggs MC, Jarvis JC, Gallagher JA, Ranganath L. Reversible keratopathy due to hypertyrosinaemia following intermittent low-dose nitisinone in alkaptonuria: a case report. JIMD Rep. 2014;17:1-6. doi: 10.1007/8904_2014_307. Epub 2014 Jul 6. PubMed PMID: 24997710; PubMed Central PMCID: PMC4241204.
11: Bartlett DC, Lloyd C, McKiernan PJ, Newsome PN. Early nitisinone treatment reduces the need for liver transplantation in children with tyrosinaemia type 1 and improves post-transplant renal function. J Inherit Metab Dis. 2014 Sep;37(5):745-52. doi: 10.1007/s10545-014-9683-x. Epub 2014 Feb 11. PubMed PMID: 24515874.
12: Bendadi F, de Koning TJ, Visser G, Prinsen HC, de Sain MG, Verhoeven-Duif N, Sinnema G, van Spronsen FJ, van Hasselt PM. Impaired cognitive functioning in patients with tyrosinemia type I receiving nitisinone. J Pediatr. 2014 Feb;164(2):398-401. doi: 10.1016/j.jpeds.2013.10.001. Epub 2013 Nov 14. PubMed PMID: 24238861.
13: Preston AJ, Keenan CM, Sutherland H, Wilson PJ, Wlodarski B, Taylor AM, Williams DP, Ranganath LR, Gallagher JA, Jarvis JC. Ochronotic osteoarthropathy in a mouse model of alkaptonuria, and its inhibition by nitisinone. Ann Rheum Dis. 2014 Jan;73(1):284-9. doi: 10.1136/annrheumdis-2012-202878. Epub 2013 Mar 19. PubMed PMID: 23511227.
14: Vanclooster A, Devlieger R, Meersseman W, Spraul A, Kerckhove KV, Vermeersch P, Meulemans A, Allegaert K, Cassiman D. Pregnancy during nitisinone treatment for tyrosinaemia type I: first human experience. JIMD Rep. 2012;5:27-33. doi: 10.1007/8904_2011_88. Epub 2011 Dec 16. PubMed PMID: 23430914; PubMed Central PMCID: PMC3509920.
15: Wisse RP, Wittebol-Post D, Visser G, van der Lelij A. Corneal depositions in tyrosinaemia type I during treatment with Nitisinone. BMJ Case Rep. 2012 Nov 30;2012. pii: bcr2012006301. doi: 10.1136/bcr-2012-006301. PubMed PMID: 23203167; PubMed Central PMCID: PMC4543320.
16: Larochelle J, Alvarez F, Bussières JF, Chevalier I, Dallaire L, Dubois J, Faucher F, Fenyves D, Goodyer P, Grenier A, Holme E, Laframboise R, Lambert M, Lindstedt S, Maranda B, Melançon S, Merouani A, Mitchell J, Parizeault G, Pelletier L, Phan V, Rinaldo P, Scott CR, Scriver C, Mitchell GA. Effect of nitisinone (NTBC) treatment on the clinical course of hepatorenal tyrosinemia in Québec. Mol Genet Metab. 2012 Sep;107(1-2):49-54. doi: 10.1016/j.ymgme.2012.05.022. Epub 2012 Jul 13. PubMed PMID: 22885033.
17: Onojafe IF, Adams DR, Simeonov DR, Zhang J, Chan CC, Bernardini IM, Sergeev YV, Dolinska MB, Alur RP, Brilliant MH, Gahl WA, Brooks BP. Nitisinone improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism. J Clin Invest. 2011 Oct;121(10):3914-23. doi: 10.1172/JCI59372. PubMed PMID: 21968110; PubMed Central PMCID: PMC3223618.
18: Manga P, Orlow SJ. Informed reasoning: repositioning of nitisinone to treat oculocutaneous albinism. J Clin Invest. 2011 Oct;121(10):3828-31. doi: 10.1172/JCI59763. PubMed PMID: 21968107; PubMed Central PMCID: PMC3195484.
19: Introne WJ, Perry MB, Troendle J, Tsilou E, Kayser MA, Suwannarat P, O'Brien KE, Bryant J, Sachdev V, Reynolds JC, Moylan E, Bernardini I, Gahl WA. A 3-year randomized therapeutic trial of nitisinone in alkaptonuria. Mol Genet Metab. 2011 Aug;103(4):307-14. doi: 10.1016/j.ymgme.2011.04.016. Epub 2011 May 6. PubMed PMID: 21620748; PubMed Central PMCID: PMC3148330.
20: Prieto JA, Andrade F, Lage S, Aldámiz-Echevarría L. Comparison of plasma and dry blood spots as samples for the determination of nitisinone (NTBC) by high-performance liquid chromatography-tandem mass spectrometry. Study of the stability of the samples at different temperatures. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Apr 1;879(11-12):671-6. doi: 10.1016/j.jchromb.2011.01.031. Epub 2011 Feb 2. PubMed PMID: 21377430.
PubChem Compound 115355
Last Modified Nov 11 2021
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